molecular formula C23H23N3O4 B11382145 5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11382145
M. Wt: 405.4 g/mol
InChI Key: DDRNHWHUSJOLCU-ZHACJKMWSA-N
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Description

5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including an oxazole ring, a nitrile group, and a trimethoxyphenyl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrile group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the trimethoxyphenyl group: This can be accomplished through a Heck reaction, where the trimethoxyphenyl group is coupled with an appropriate vinyl precursor.

    Benzylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for alkylation, sodium cyanide for cyanation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Affecting membrane fluidity and permeability.

    Inducing oxidative stress: Leading to cellular damage or apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

    5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile: shares structural similarities with other oxazole derivatives and compounds containing trimethoxyphenyl groups.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H23N3O4/c1-26(15-16-8-6-5-7-9-16)23-18(14-24)25-21(30-23)11-10-17-12-19(27-2)22(29-4)20(13-17)28-3/h5-13H,15H2,1-4H3/b11-10+

InChI Key

DDRNHWHUSJOLCU-ZHACJKMWSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C#N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C#N

Origin of Product

United States

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